Lipophilicity (XLogP) as a Procurement-Relevant Differentiator: Target vs. 3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine (CAS 672925-12-1)
CAS 672925-30-3 exhibits a predicted XLogP of approximately 3.5–3.7, compared to 2.6 for the unsubstituted phenoxy analog CAS 672925-12-1, reflecting a ΔlogP of +0.9 to +1.1 units attributable to the 4-tert-butyl substituent [1]. This places CAS 672925-30-3 within the optimal lipophilicity range (XLogP 1–4) for CNS-permeable and cell-permeable small molecules, while its unsubstituted analog resides at the lower boundary more typical of peripheral-restricted chemotypes. For procurement decisions targeting intracellular or BBB-penetrant probe candidates, the higher lipophilicity of 672925-30-3 is a distinguishing selection criterion.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP ~3.5–3.7 (estimated) |
| Comparator Or Baseline | CAS 672925-12-1 (3-methyl-4-phenoxy analog): XLogP = 2.6 |
| Quantified Difference | ΔXLogP ≈ +0.9 to +1.1 |
| Conditions | Computed XLogP3-AA; PubChem 2025 release |
Why This Matters
Lipophilicity drives membrane permeability and non-specific protein binding; a ΔXLogP > 0.5 is sufficient to alter cellular exposure and requires independent ADME profiling of each analog.
- [1] PubChem CID 3790182: 3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine (CAS 672925-12-1), computed properties. View Source
